molecular formula C17H19BrN2O2 B299767 5-bromo-N-[2-(2-isopropylphenoxy)ethyl]nicotinamide

5-bromo-N-[2-(2-isopropylphenoxy)ethyl]nicotinamide

Cat. No. B299767
M. Wt: 363.2 g/mol
InChI Key: PKEQSYHRNXBQSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[2-(2-isopropylphenoxy)ethyl]nicotinamide, also known as BIPN or BRD-6929, is a chemical compound that has been extensively studied for its potential therapeutic applications. BIPN belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors and has been shown to increase cellular NAD+ levels, which are essential for various biological processes.

Mechanism of Action

5-bromo-N-[2-(2-isopropylphenoxy)ethyl]nicotinamide increases cellular NAD+ levels by activating the NAD+ salvage pathway. The NAD+ salvage pathway is a cellular pathway that recycles nicotinamide, a byproduct of NAD+ consumption, into NAD+. 5-bromo-N-[2-(2-isopropylphenoxy)ethyl]nicotinamide activates the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the NAD+ salvage pathway. By activating NAMPT, 5-bromo-N-[2-(2-isopropylphenoxy)ethyl]nicotinamide increases cellular NAD+ levels, which in turn activates various NAD+-dependent enzymes and pathways.
Biochemical and Physiological Effects
5-bromo-N-[2-(2-isopropylphenoxy)ethyl]nicotinamide has been shown to have various biochemical and physiological effects, including:
1. Increase in cellular NAD+ levels: 5-bromo-N-[2-(2-isopropylphenoxy)ethyl]nicotinamide increases cellular NAD+ levels, which are essential for various biological processes.
2. Improvement in mitochondrial function: 5-bromo-N-[2-(2-isopropylphenoxy)ethyl]nicotinamide has been shown to improve mitochondrial function by increasing mitochondrial biogenesis and reducing oxidative stress.
3. Reduction in inflammation: 5-bromo-N-[2-(2-isopropylphenoxy)ethyl]nicotinamide has been shown to reduce inflammation by inhibiting the NF-κB pathway.
4. Protection against oxidative stress: 5-bromo-N-[2-(2-isopropylphenoxy)ethyl]nicotinamide has been shown to protect against oxidative stress by activating the Nrf2 pathway.

Advantages and Limitations for Lab Experiments

5-bromo-N-[2-(2-isopropylphenoxy)ethyl]nicotinamide has several advantages for lab experiments, including:
1. High purity: 5-bromo-N-[2-(2-isopropylphenoxy)ethyl]nicotinamide can be synthesized with high purity, which is essential for studying its biological effects.
2. Specificity: 5-bromo-N-[2-(2-isopropylphenoxy)ethyl]nicotinamide is a specific activator of NAMPT and does not activate other enzymes in the NAD+ salvage pathway.
3. Cost-effective: 5-bromo-N-[2-(2-isopropylphenoxy)ethyl]nicotinamide is relatively cost-effective compared to other NAD+ precursors.
However, 5-bromo-N-[2-(2-isopropylphenoxy)ethyl]nicotinamide also has some limitations for lab experiments, including:
1. Cell type specificity: 5-bromo-N-[2-(2-isopropylphenoxy)ethyl]nicotinamide may have different effects on different cell types, which may limit its generalizability.
2. Lack of in vivo studies: Most of the studies on 5-bromo-N-[2-(2-isopropylphenoxy)ethyl]nicotinamide have been conducted in vitro, and there is a lack of in vivo studies.
3. Limited knowledge on long-term effects: There is limited knowledge on the long-term effects of 5-bromo-N-[2-(2-isopropylphenoxy)ethyl]nicotinamide on human health.

Future Directions

For 5-bromo-N-[2-(2-isopropylphenoxy)ethyl]nicotinamide research include clinical trials, mechanistic studies, combination therapy, long-term studies, and development of analogs.

Synthesis Methods

The synthesis of 5-bromo-N-[2-(2-isopropylphenoxy)ethyl]nicotinamide involves the reaction of 2-(2-isopropylphenoxy)ethylamine with 5-bromo-2-chloronicotinoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain 5-bromo-N-[2-(2-isopropylphenoxy)ethyl]nicotinamide with high purity.

Scientific Research Applications

5-bromo-N-[2-(2-isopropylphenoxy)ethyl]nicotinamide has been extensively studied for its potential therapeutic applications, especially in the field of aging and age-related diseases. 5-bromo-N-[2-(2-isopropylphenoxy)ethyl]nicotinamide has been shown to increase cellular NAD+ levels, which are essential for various biological processes, including DNA repair, energy metabolism, and cellular signaling. 5-bromo-N-[2-(2-isopropylphenoxy)ethyl]nicotinamide has also been shown to improve mitochondrial function, reduce inflammation, and protect against oxidative stress.

properties

Product Name

5-bromo-N-[2-(2-isopropylphenoxy)ethyl]nicotinamide

Molecular Formula

C17H19BrN2O2

Molecular Weight

363.2 g/mol

IUPAC Name

5-bromo-N-[2-(2-propan-2-ylphenoxy)ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C17H19BrN2O2/c1-12(2)15-5-3-4-6-16(15)22-8-7-20-17(21)13-9-14(18)11-19-10-13/h3-6,9-12H,7-8H2,1-2H3,(H,20,21)

InChI Key

PKEQSYHRNXBQSJ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1OCCNC(=O)C2=CC(=CN=C2)Br

Canonical SMILES

CC(C)C1=CC=CC=C1OCCNC(=O)C2=CC(=CN=C2)Br

solubility

36.4 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.